9-Oxo-5-decynoic acid 9-Oxo-5-decynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13895963
InChI: InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h4-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

9-Oxo-5-decynoic acid

CAS No.:

Cat. No.: VC13895963

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

9-Oxo-5-decynoic acid -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 9-oxodec-5-ynoic acid
Standard InChI InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h4-8H2,1H3,(H,12,13)
Standard InChI Key JIFWHURGTHKRIE-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC#CCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

9-Oxo-5-decynoic acid belongs to the class of keto-alkynoic acids, characterized by the presence of both a ketone group (C=O\text{C=O}) and a carbon-carbon triple bond (C≡C\text{C≡C}). The molecular structure is defined as:

CH3(CH2)3C≡C(CH2)3CO(CH2)2COOH\text{CH}_3(\text{CH}_2)_3\text{C≡C}(\text{CH}_2)_3\text{CO}(\text{CH}_2)_2\text{COOH}

This configuration confers unique reactivity, enabling participation in nucleophilic additions, oxidations, and cyclization reactions.

Key Physicochemical Parameters

While experimental data for 9-oxo-5-decynoic acid remain limited, computational and analog-based estimates provide insights into its properties :

PropertyValue
Molecular Weight184.21 g/mol
Exact Mass184.084 g/mol
LogP (Octanol-Water)2.17 (estimated)
Topological Polar Surface Area54.4 Ų
SolubilityLow in water; soluble in polar organic solvents (e.g., DMSO, ethanol)

The compound’s low water solubility and moderate lipophilicity suggest membrane permeability, a trait exploited in its biological interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 9-oxo-5-decynoic acid is detailed in the patent US4026911A, which outlines a multi-step process optimized for yield and purity :

  • Alkylation of 2-Methyl-2-(3-butynyl)-1,3-dioxolane:

    • Reacting 2-methyl-2-(3-butynyl)-1,3-dioxolane with 1-chloro-3-iodopropane in the presence of lithium amide (LiNH2\text{LiNH}_2) in liquid ammonia forms 2-methyl-2-(7-chloro-3-heptynyl)-1,3-dioxolane.

    • Conditions: -30°C, 4-hour reaction time.

  • Cyanide Displacement:

    • Treating the chloro intermediate with sodium cyanide (NaCN\text{NaCN}) in ethanol under reflux yields 2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane.

    • Key Step: Nucleophilic substitution replaces chlorine with a nitrile group.

  • Hydrolysis to Carboxylic Acid:

    • Basic hydrolysis (NaOH) of the nitrile intermediate produces 9-oxo-5-decynoic acid.

    • Mechanism: Conversion of -CN\text{-CN} to -COOH\text{-COOH} via a two-step hydrolysis (nitrile → amide → carboxylic acid).

Industrial-Scale Optimization

The patent emphasizes scalability through:

  • Catalyst Selection: Palladium-based catalysts (e.g., Lindlar’s catalyst) for selective hydrogenation steps.

  • Solvent Systems: Ethanol and dimethylformamide (DMF) balance reactivity and cost-efficiency.

  • Yield Improvements: Reported yields exceed 70% for critical steps, with purity >95% via distillation .

Applications in Pharmaceutical Synthesis

Prostaglandin Analogues

9-Oxo-5-decynoic acid serves as a key intermediate in synthesizing prostaglandin E2\text{E}_2 (PGE2_2) analogues. The patent US4026911A describes its role in forming 2-(carbalkoxyalkenyl)-cyclopentane-1,3,4-triones, which are precursors to anti-ulcerogenic agents :

9-Oxo-5-decynoic acidH2/Pd-BaSO4Methyl 9-oxo-5-decynoateDiethyl oxalateCyclopentanetrione derivatives\text{9-Oxo-5-decynoic acid} \xrightarrow{\text{H}_2/\text{Pd-BaSO}_4} \text{Methyl 9-oxo-5-decynoate} \xrightarrow{\text{Diethyl oxalate}} \text{Cyclopentanetrione derivatives}

Case Study: A 1973 synthesis by Heather et al. utilized this pathway to produce PGE2_2 analogues with enhanced gastrointestinal stability compared to natural prostaglandins .

Anti-Ulcer Agents

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The alkyne group in 9-oxo-5-decynoic acid facilitates covalent interactions with enzyme active sites. For example:

  • DNA Topoisomerase I (Topo I): The compound’s planar structure intercalates into DNA-Topo I complexes, stabilizing cleavage intermediates and inducing replication stress .

  • HIV-1 Reverse Transcriptase: Structural analogs (e.g., THY-ALK-TMC) derived from 9-oxo-5-decynoic acid show inhibitory activity (IC503.6 μM\text{IC}_{50} \approx 3.6\ \mu\text{M}) by binding to the non-nucleoside inhibitor pocket .

Autophagy Induction

In A549 lung cancer cells, 9-oxo-5-decynoic acid derivatives induce autophagy rather than apoptosis, as evidenced by LC3-II accumulation and caspase-3/7 inactivity . This pathway selectivity minimizes off-target toxicity in normal cells.

Comparative Analysis with Structural Analogs

9-Decenoic Acid vs. 9-Oxo-5-decynoic Acid

Property9-Decenoic Acid9-Oxo-5-decynoic Acid
Functional GroupsDouble bond (C9-C10), carboxylic acidTriple bond (C5-C6), ketone (C9), carboxylic acid
ReactivityElectrophilic additionNucleophilic addition, cyclization
Biological ActivityAntimicrobialAnticancer, enzyme inhibition

The triple bond in 9-oxo-5-decynoic acid enhances its electrophilicity, enabling Michael additions and cycloadditions inaccessible to unsaturated analogs .

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